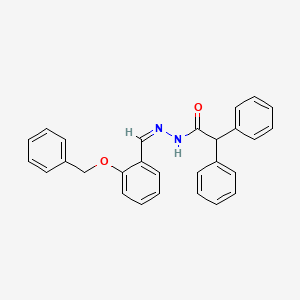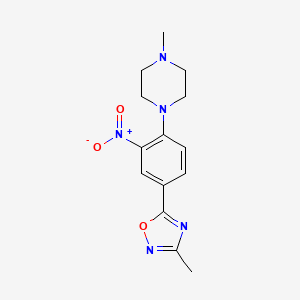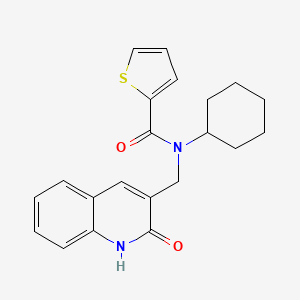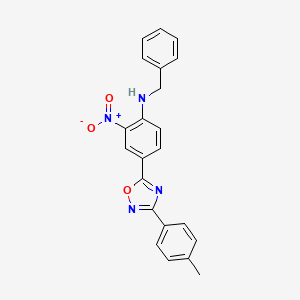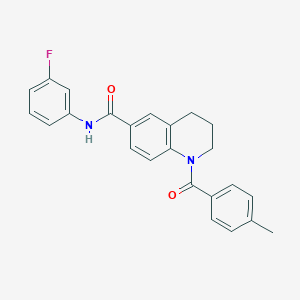
1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as TTA-A2, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. TTA-A2 is a derivative of tetrahydroquinoline, a class of compounds that have been shown to have various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Scientific Research Applications
1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to have potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects. This compound has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to have antioxidant properties, protecting cells from oxidative stress. In addition, this compound has been studied for its neuroprotective effects, showing promise in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mechanism of Action
The mechanism of action of 1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates metabolism and inflammation. Additionally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α), in animal models of inflammation. This compound has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, protecting cells from oxidative stress. In addition, this compound has been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies. However, this compound has limitations in terms of its solubility and stability. It is poorly soluble in water and requires the use of organic solvents for administration. This compound is also sensitive to light and air, requiring careful handling and storage.
Future Directions
There are several future directions for research on 1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic properties in human clinical trials. This compound has shown promise in animal models of various diseases, and further studies are needed to determine its efficacy and safety in humans. Additionally, future research could focus on developing more stable and soluble derivatives of this compound for improved administration and efficacy.
Conclusion
In conclusion, this compound, or this compound, is a small molecule that has gained attention in scientific research due to its potential therapeutic properties. This compound has been studied for its anti-inflammatory, antioxidant, and neuroprotective effects, and has shown promise in animal models of various diseases. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
Synthesis Methods
1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylbenzoyl chloride with 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, followed by reduction with sodium borohydride and acetylation with acetic anhydride. The final product is obtained after purification using column chromatography.
properties
IUPAC Name |
N-(3-fluorophenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O2/c1-16-7-9-17(10-8-16)24(29)27-13-3-4-18-14-19(11-12-22(18)27)23(28)26-21-6-2-5-20(25)15-21/h2,5-12,14-15H,3-4,13H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGXMHOUOGQABF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

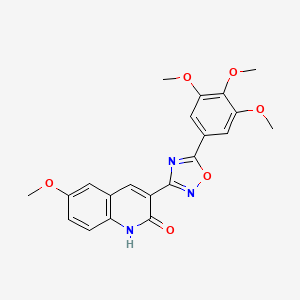
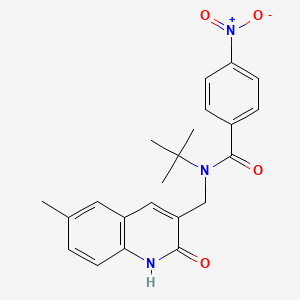
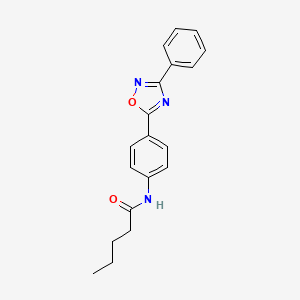
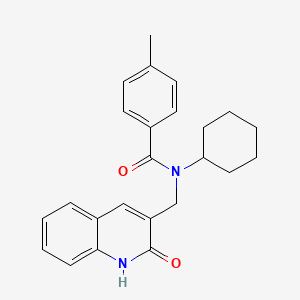


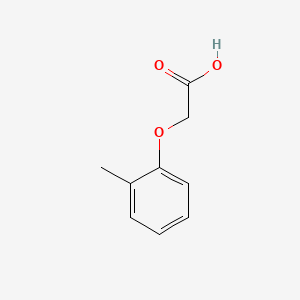
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7696715.png)
![3-(2,5-dimethoxyphenyl)-5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7696724.png)
